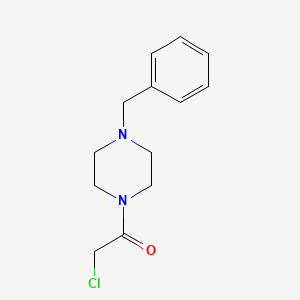

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

Descripción general

Descripción

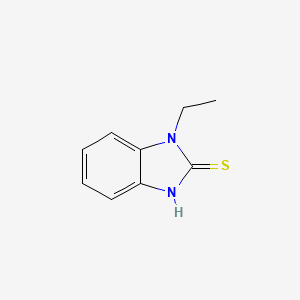

The compound “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” is a derivative of benzylpiperazine, which is a type of piperazine. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Molecular Structure Analysis

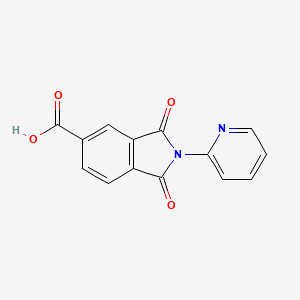

The molecular structure of “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely consist of a benzylpiperazine group attached to a chloroethanone group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” are not available, benzylpiperazines are known to undergo a variety of chemical reactions, including acylation, alkylation, and various types of redox reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

- Synthesis Techniques and Biological Applications : Research has shown that derivatives of benzylpiperazine compounds, including those similar to 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, can be synthesized through various chemical processes. These compounds have demonstrated potential in exhibiting anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Characterization and Magnetic Properties

- Chemical Characterization and Magnetic Properties : A study focusing on a radical compound related to benzylpiperazine showed that it is stable in various conditions and has significant magnetic properties. This research contributes to understanding the physical and chemical characteristics of similar benzylpiperazine derivatives (Constantinides et al., 2011).

Synthesis and Potential Therapeutic Applications

- Novel Ligands and Potential Therapeutic Uses : The synthesis of benzylpiperazine derivatives, including those structurally similar to 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, has been explored for their potential as selective ligands at dopamine receptors. Such studies indicate the potential therapeutic applications of these compounds in neuropharmacology (Hodgetts et al., 2001).

Synthesis and Enzymatic Inhibition Properties

- Enzyme Inhibitors and Synthesis Development : Research into the synthesis of benzylpiperazine-based compounds has identified their potential as inhibitors of specific human enzymes. This suggests potential applications in the development of new therapeutic agents (Morera et al., 2012).

Antibacterial and Antifungal Properties

- Antibacterial and Antifungal Activities : Studies have shown that compounds synthesized from benzylpiperazine have exhibited notable antibacterial and antifungal activities. This highlights their potential in the development of new antimicrobial agents (Merugu et al., 2010).

Synthesis and Central Nervous System Receptor Affinity

- Receptor Affinity and Synthesis Techniques : Research has demonstrated the synthesis of benzylpiperazine derivatives and their interaction with central nervous system receptors, indicating potential applications in neuropharmacology and as therapeutic agents for CNS-related disorders (Beduerftig et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrimidine-piperazine hybrids have been evaluated for antimicrobial activity against bacterial and fungal strains . They have shown promising potency against E. coli, outperforming ampicillin, chloramphenicol, and ciprofloxacin . These compounds were also docked into the E. coli DNA gyrase ATP binding site , suggesting that this might be a potential target.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to inhibition . For instance, the most active compound displayed a Glide docking score against DNA gyrase and 14α-demethylase enzyme CYP51 . This suggests that these compounds might inhibit the function of these enzymes, thereby exerting their antimicrobial effects.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound might affect the dna supercoiling process in bacteria, which is crucial for their survival .

Pharmacokinetics

Similar compounds have been evaluated for their in vitro, admet, and in silico biological efficacy .

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity . This suggests that these compounds might lead to the death of the microbial cells, thereby exerting their antimicrobial effects.

Direcciones Futuras

The future directions for research on “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of activities exhibited by benzylpiperazine derivatives, it’s possible that this compound could have interesting pharmacological properties .

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOGCDLRYPBMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364210 | |

| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone | |

CAS RN |

56056-37-2 | |

| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)